molecular formula C14H32ClN B3049310 Dodecyldimethylammonium chloride CAS No. 2016-48-0

Dodecyldimethylammonium chloride

Cat. No.: B3049310
CAS No.: 2016-48-0
M. Wt: 249.86 g/mol
InChI Key: PGQAXGHQYGXVDC-UHFFFAOYSA-N
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Description

Dodecyldimethylammonium chloride is a quaternary ammonium compound widely used for its antimicrobial properties. It is known for its effectiveness against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. This compound is commonly used in disinfectants, antiseptics, and as a surfactant in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyldimethylammonium chloride is typically synthesized through the quaternization of dimethylamine with dodecyl chloride. The reaction is carried out in an organic solvent such as ethanol or isopropanol under reflux conditions. The reaction can be represented as follows:

C12H25Cl+(CH3)2NHC12H25N(CH3)2Cl\text{C}_{12}\text{H}_{25}\text{Cl} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{C}_{12}\text{H}_{25}\text{N(CH}_3\text{)}_2\text{Cl} C12​H25​Cl+(CH3​)2​NH→C12​H25​N(CH3​)2​Cl

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of dimethylamine to a solution of dodecyl chloride in a suitable solvent. The reaction mixture is maintained at an elevated temperature to ensure complete conversion. The product is then purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: Dodecyldimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other anions. The reaction conditions often include aqueous or alcoholic solvents.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize this compound.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the compound under controlled conditions.

Major Products Formed:

Scientific Research Applications

Dodecyldimethylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial action of dodecyldimethylammonium chloride is primarily due to its ability to disrupt the cell membrane of microorganisms. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption causes the leakage of intracellular contents and the subsequent death of the microorganism .

Comparison with Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium Bromide: Used as a surfactant and antiseptic.

    Didecyldimethylammonium Chloride: Known for its use in disinfectants and antiseptics.

Uniqueness: Dodecyldimethylammonium chloride is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other quaternary ammonium compounds .

Properties

IUPAC Name

N,N-dimethyldodecan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;/h4-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQAXGHQYGXVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

112-18-5 (Parent)
Record name Dodecylamine, N,N-dimethyl-, hydrochloride
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DSSTOX Substance ID

DTXSID40942213
Record name N,N-Dimethyldodecan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

249.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2016-48-0
Record name Dodecyldimethylammonium chloride
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Record name Dodecylamine, N,N-dimethyl-, hydrochloride
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Record name NSC5879
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Record name N,N-Dimethyldodecan-1-amine--hydrogen chloride (1/1)
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Record name Dodecyldimethylammonium chloride
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Synthesis routes and methods

Procedure details

A three liter three-necked flask equipped with an addition funnel was charged with 583 grams (2.73 moles) of lauryl dimethyl amine, 330 grams of water and 330 grams of ethanol. With agitation, 133 grams (1.35 moles) of 37% hydrochloric acid was added to produce an equipmolar solution of lauryl dimethyl amine and lauryl dimethyl amine hydrochloride. The resulting exotherm brought the temperature to 60° C. 114.6 grams (1.24 moles) of epichlorohydrin was slowly added to the flask throught the addition funnel. The exothermic reaction brought the temperature of the contents of the flask to 71° C. The temperature of the reaction mixture was increased to 90° C. and maintained there for five hours.
Quantity
583 g
Type
reactant
Reaction Step One
Name
Quantity
330 g
Type
reactant
Reaction Step One
Quantity
330 g
Type
solvent
Reaction Step One
Quantity
133 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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